N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of glycine, where the acetyl group is attached to the nitrogen atom, and the hydrazide group is linked to the 2-(1-methyl-3-phenylpropyl) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide typically involves the reaction of N-acetylglycine with 2-(1-methyl-3-phenylpropyl)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The purification process may include recrystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglycine: A simpler derivative of glycine with an acetyl group attached to the nitrogen atom.
2-(1-Methyl-3-phenylpropyl)hydrazine: The hydrazine derivative used in the synthesis of the target compound.
N-Acetylglycine 2-(1-methyl-3-phenylpropyl)amide: A related compound with an amide group instead of a hydrazide group.
Uniqueness
N-Acetylglycine 2-(1-methyl-3-phenylpropyl)hydrazide is unique due to its specific structure, which combines the properties of both N-acetylglycine and 2-(1-methyl-3-phenylpropyl)hydrazine. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
3955-84-8 |
---|---|
Molekularformel |
C14H21N3O2 |
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
N-(1-hydrazinyl-3-methyl-1-oxo-5-phenylpentan-2-yl)acetamide |
InChI |
InChI=1S/C14H21N3O2/c1-10(8-9-12-6-4-3-5-7-12)13(14(19)17-15)16-11(2)18/h3-7,10,13H,8-9,15H2,1-2H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
ONXNWSYLLAWTLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)C(C(=O)NN)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.